

Application Note: Accurate Determination of Intracellular Calcium Concentration using Fura-PE3

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Compound of Interest

Compound Name: Fura-PE3

Cat. No.: B1227955

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca^{2+}) is a universal second messenger that plays a pivotal role in regulating a multitude of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis.[1] The ability to accurately measure intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) is crucial for understanding these physiological and pathophysiological events. Fluorescent indicators are powerful tools for this purpose, and among them, ratiometric dyes offer significant advantages for quantitative measurements.[2]

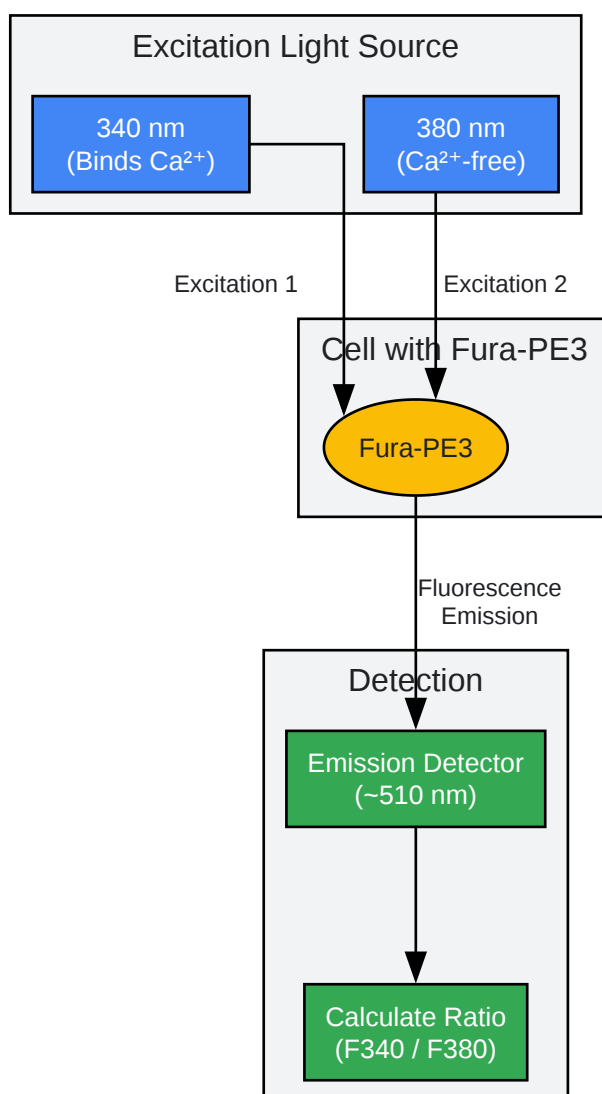
Fura-PE3, a derivative of Fura-2, is a ratiometric fluorescent Ca^{2+} indicator designed for improved intracellular retention.[3][4] Like its predecessor, **Fura-PE3** undergoes a spectral shift upon binding to Ca^{2+} . This property allows for the ratio of fluorescence intensities at two different excitation wavelengths to be calculated, providing a quantitative measure of $[\text{Ca}^{2+}]_i$ that is largely independent of variations in dye concentration, cell thickness, photobleaching, and dye leakage.[2][5] This application note provides a detailed protocol for using **Fura-PE3** to calculate intracellular calcium concentration, from cell loading to the final calculation using the Grynkiewicz equation.

Principle of Ratiometric Measurement with Fura-PE3

Fura-PE3 exhibits a Ca^{2+} -dependent shift in its excitation spectrum. When unbound to calcium, its excitation maximum is approximately 364 nm.[3] Upon binding Ca^{2+} , the excitation maximum shifts to around 335 nm.[3] In practice, the dye is typically excited at ~340 nm and ~380 nm.[5][6] The fluorescence emission is monitored at a single wavelength, typically around 510 nm.[7][8]

The ratio of the fluorescence emission intensity when excited at 340 nm (Ca^{2+} -bound) to the intensity when excited at 380 nm (Ca^{2+} -free) is directly proportional to the intracellular calcium concentration.[7] This ratiometric approach provides a robust method for quantifying $[\text{Ca}^{2+}]_i$. [2]

Fura-PE3 Ratiometric Measurement Principle



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Fura-PE3 Ratiometric Measurement Principle

Quantitative Data Summary

Accurate calculation of $[Ca^{2+}]_i$ requires precise knowledge of the spectral properties of **Fura-PE3** and the parameters used in the Grynkiewicz equation.

Table 1: Spectral Properties of **Fura-PE3**

Property	Wavelength (nm)	Condition
Excitation Maximum (λ_{ex})	~335	Ca²⁺-Saturated
Excitation Maximum (λ_{ex})	~364	Ca ²⁺ -Free
Emission Maximum (λ_{em})	~495 - 502	Ca ²⁺ -Saturated / Ca ²⁺ -Free
Ratiometric Excitation 1	340	Ca ²⁺ -Bound Measurement
Ratiometric Excitation 2	380	Ca ²⁺ -Free Measurement
Ratiometric Emission	510	Common Detection Wavelength

Data sourced from Interchim and Abcam product information.[\[3\]](#)[\[8\]](#)

Table 2: Parameters for the Grynkiewicz Equation

Parameter	Description	Typical Value (Fura-PE3)	Method of Determination
R	Experimental fluorescence ratio (F340/F380).	Variable	Measured during the experiment.
Rmin	Fluorescence ratio in a zero Ca^{2+} environment.	~0.3 - 0.8	In situ calibration with ionophore + EGTA.
Rmax	Fluorescence ratio in a Ca^{2+} -saturating environment.	~5 - 15	In situ calibration with ionophore + saturating Ca^{2+} .
Kd	Dissociation constant for Ca^{2+} binding.	~204 nM (at pH 7.3)	Determined from titration experiments. [4]
Sf2/Sb2	Ratio of fluorescence at 380 nm for Ca^{2+} -free (Sf2) and Ca^{2+} -bound (Sb2) forms.	~2 - 8	Determined during in situ calibration.

Parameter value ranges are typical and should be determined empirically for each experimental setup.[\[9\]](#)

Experimental Protocols

Protocol 1: Cell Loading with Fura-PE3 AM

This protocol describes the loading of cells with the membrane-permeant acetoxymethyl (AM) ester form of **Fura-PE3**. Inside the cell, esterases cleave the AM group, trapping the active indicator in the cytoplasm.[\[3\]](#)[\[7\]](#)

Materials:

- **Fura-PE3 AM** (Fura-2 Leakage Resistant, AM)
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

- Pluronic® F-127, 20% (w/v) solution in DMSO
- Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose buffer), pH 7.4.[10]
- Probenecid (optional, for reducing leakage)[6]

Procedure:

- Prepare a 1-10 mM **Fura-PE3** AM Stock Solution: Dissolve **Fura-PE3** AM in anhydrous DMSO.[3] Store desiccated at -20°C, protected from light.[3][10]
- Prepare Loading Buffer: a. On the day of the experiment, warm the **Fura-PE3** AM stock solution to room temperature. b. To improve solubility, mix the **Fura-PE3** AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting into the buffer.[3] c. Dilute the **Fura-PE3** AM/Pluronic mixture into the physiological buffer to a final working concentration of 1-5 µM.[3] The optimal concentration should be determined empirically for each cell type. d. If using probenecid to reduce leakage, add it to the loading buffer at a final concentration of 1-2.5 mM.[6][7]
- Cell Loading: a. Culture cells on coverslips or in microplates appropriate for fluorescence imaging. b. Remove the culture medium and wash the cells gently with the physiological buffer.[8] c. Add the **Fura-PE3** AM loading buffer to the cells. d. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[3][6] Incubation at lower temperatures may reduce dye compartmentalization.[11]
- Wash and De-esterification: a. Remove the loading buffer and wash the cells twice with fresh physiological buffer to remove extracellular dye.[7] b. Incubate the cells in fresh buffer for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[7]

Protocol 2: Intracellular Calcium Measurement

Instrumentation:

- A fluorescence imaging system (microscope) or a fluorometer (plate reader) equipped with:

- An excitation light source capable of rapidly alternating between 340 nm and 380 nm.[\[2\]](#)
- An emission filter centered around 510 nm.[\[7\]](#)
- Software capable of recording fluorescence intensities at both excitation wavelengths and calculating their ratio.

Procedure:

- Mount the coverslip with loaded cells onto the microscope stage or place the microplate into the reader.
- Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
- Acquire baseline fluorescence images or readings, alternating between the two excitation wavelengths.
- Apply the experimental stimulus (e.g., agonist, drug) to the cells.
- Record the changes in fluorescence intensity at both wavelengths over time.
- The instrument's software will calculate the ratio ($R = F_{340}/F_{380}$) for each time point after subtracting background fluorescence.[\[9\]](#)

Protocol 3: In Situ Calibration for R_{min} , R_{max} , and $Sf2/Sb2$

To convert the fluorescence ratio (R) into an absolute calcium concentration, calibration is required.[\[8\]](#)[\[9\]](#) This is typically performed at the end of each experiment using the same cells.

Materials:

- Calcium ionophore (e.g., 5-10 μ M Ionomycin)
- Ca^{2+} -free buffer (physiological buffer with 5-10 mM EGTA)
- Ca^{2+} -saturating buffer (physiological buffer with 1-10 mM $CaCl_2$)

Procedure:

- Determine R_{max}: At the end of the experiment, add the calcium ionophore (e.g., Ionomycin) followed by the Ca²⁺-saturating buffer to the cells. This will clamp the intracellular Ca²⁺ at a high, saturating level. Record the stable, maximum fluorescence ratio (F₃₄₀/F₃₈₀); this is R_{max}.[\[9\]](#)
- Determine R_{min}: Remove the high Ca²⁺ solution and perfuse the cells with the Ca²⁺-free buffer containing the ionophore and EGTA. This will chelate all available Ca²⁺, reducing the intracellular concentration to near zero. Record the stable, minimum fluorescence ratio; this is R_{min}.[\[9\]](#)
- Determine Sf2/Sb2: This value is the ratio of fluorescence intensities measured at the second excitation wavelength (380 nm) under Ca²⁺-free (F_{380_min}) and Ca²⁺-saturating (F_{380_max}) conditions.[\[12\]](#)
 - Sf2 is the background-corrected fluorescence value at 380 nm excitation in the presence of EGTA (from the R_{min} step).
 - Sb2 is the background-corrected fluorescence value at 380 nm excitation in the presence of saturating Ca²⁺ (from the R_{max} step).
 - Calculate Sf2/Sb2.

Protocol 4: Calculation of Intracellular Calcium Concentration

The intracellular free calcium concentration, [Ca²⁺]_i, is calculated using the Grynkiewicz equation:[\[13\]](#)[\[14\]](#)[\[15\]](#)

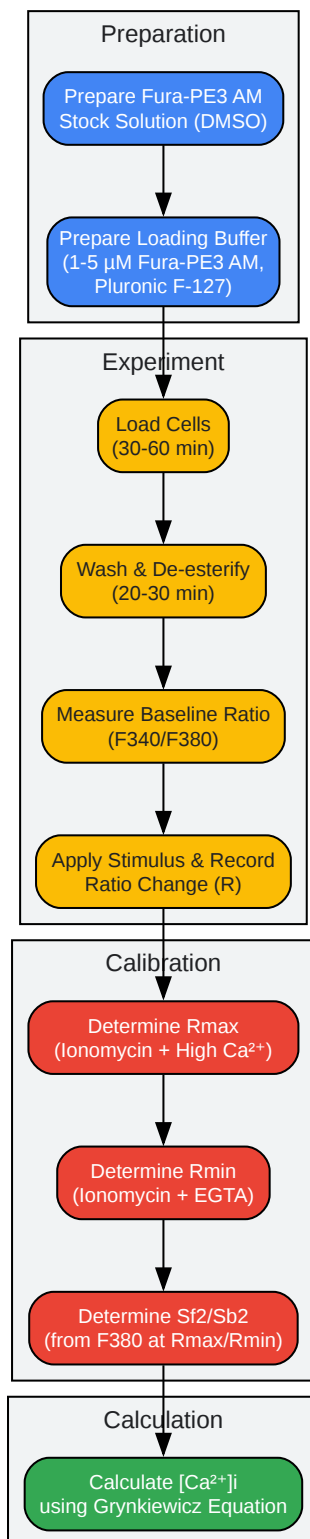
$$[\text{Ca}^{2+}]_i = K_d \times (\text{Sf2/Sb2}) \times [(R - R_{\text{min}}) / (R_{\text{max}} - R)]$$

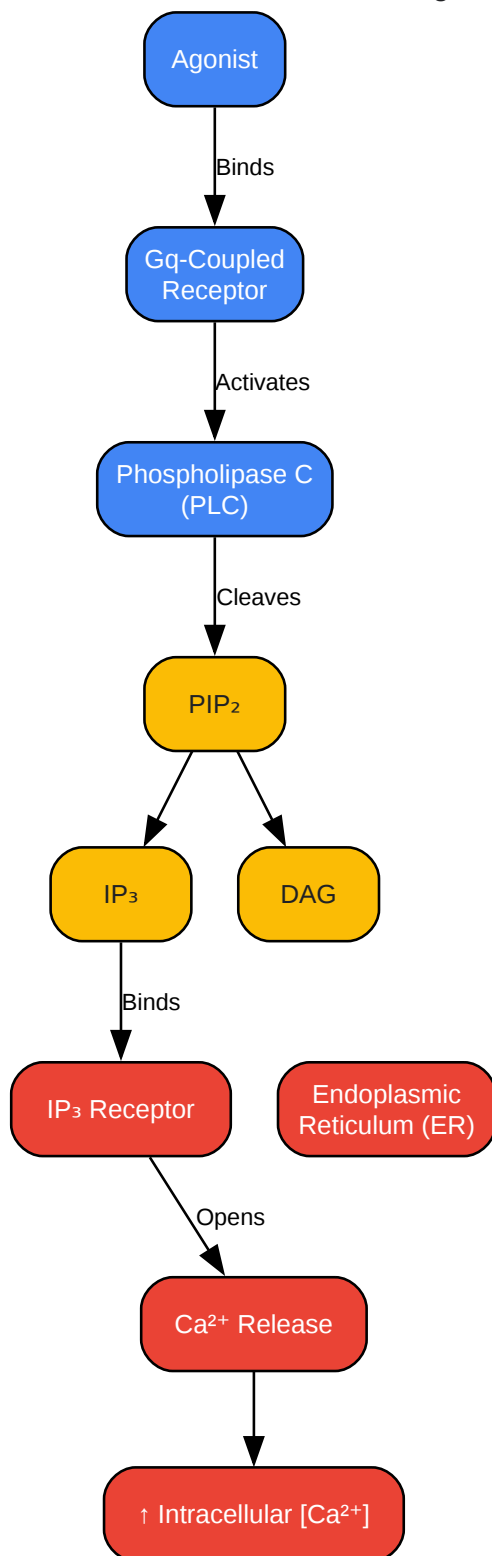
Procedure:

- For each experimental time point, use the measured ratio R.

- Use the empirically determined values for R_{min} , R_{max} , and $Sf2/Sb2$ from the calibration protocol.
- Use the known dissociation constant (K_d) for **Fura-PE3** (~204 nM at physiological pH).[\[4\]](#)
- Insert these values into the Grynkiewicz equation to calculate the $[Ca^{2+}]_i$ in nM for each data point.

Visualized Workflows and Pathways

Experimental Workflow for $[Ca^{2+}]_i$ Measurement[Click to download full resolution via product page](#)Workflow for $[Ca^{2+}]_i$ Measurement with **Fura-PE3**

Generic GPCR-Mediated Ca^{2+} Signaling[Click to download full resolution via product page](#)Generic GPCR-Mediated Ca^{2+} Signaling Pathway

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References

- 1. bio.fsu.edu [bio.fsu.edu]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. interchim.fr [interchim.fr]
- 4. US5576433A - Fluorescent calcium indicators targeted to specific intracellular environments - Google Patents [patents.google.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. hellobio.com [hellobio.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. ionoptix.com [ionoptix.com]
- 10. biotium.com [biotium.com]
- 11. interchim.fr [interchim.fr]
- 12. qcbr.queens.org [qcbr.queens.org]
- 13. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining calcium concentration in heterogeneous model systems using multiple indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
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